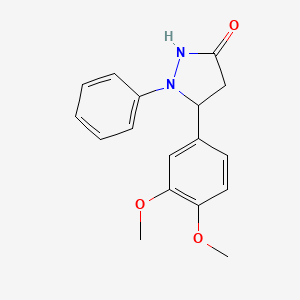

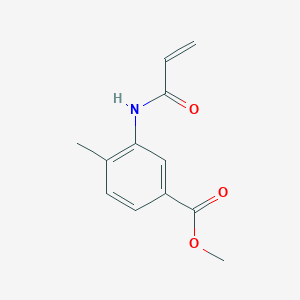

5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dimethoxyphenyl isocyanate is an aryl isocyanate, also known as 4-isocyanato-1,2-dimethoxybenzene . It’s closely related to 3,4-Dimethoxyphenethylamine, a chemical compound of the phenethylamine class .

Synthesis Analysis

A method for synthesizing 3,4-dimethoxy benzyl cyanide involves three steps: decarboxylation reaction, aldoxime reaction, and dehydration reaction .

Molecular Structure Analysis

The molecular crystal and optimized structure of a similar compound are shown in a study .

Chemical Reactions Analysis

Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is a radical approach . Another reaction mechanism involves the formation of 3,4-Dimethoxybenzaldehyde from 1-(3′,4′-Dimethoxyphenyl)Propene .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like (3,4-Dimethoxyphenyl)acetic acid include a refractive index of n20/D 1.558 (lit.), boiling point of 261 °C (lit.), and density of 1.204 g/mL at 25 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has been studied for its potential in combating various pathogenic bacteria and fungi. It has shown inhibitory activity against Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. This suggests its potential use in developing new antimicrobial agents .

Anti-Proliferative Activity

This compound has also been evaluated for its anti-proliferative effects against several cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines. It has demonstrated promising results, indicating its potential application in cancer therapy .

Cancer Stem Cell Targeting

Derivatives of this compound have been designed and synthesized to target cancer stem cells (CSCs). These CSCs are crucial because they have the capability to regrow and maintain tumors. The derivatives have shown activity against colon cancer stem cells, suggesting a new avenue for cancer treatment strategies .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. These compounds have diverse pharmacological properties and are essential building units in several drugs, including antibacterial, antiretroviral, anticancer, anti-obesity/antidiabetic, and antihypertensive drugs .

Chemical Synthesis

The compound has been used in chemical synthesis processes, such as the cyclization reaction to produce high-purity heterocyclic compounds. This is important for creating compounds with specific desired properties for various applications .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(3,4-dimethoxyphenyl)-1-phenylpyrazolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-21-15-9-8-12(10-16(15)22-2)14-11-17(20)18-19(14)13-6-4-3-5-7-13/h3-10,14H,11H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFKLXCBBKSXBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)NN2C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2888866.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2888873.png)

![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2888879.png)

![N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2888883.png)

![Ethyl 3-(4-chlorophenyl)-5-(3,4-diethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2888885.png)

![1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2888889.png)